molecular formula C9H6ClN3OS B2938569 N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 252949-81-8

N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2938569
CAS No.: 252949-81-8
M. Wt: 239.68
InChI Key: LEVOVHCXPWAGFR-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a chemical scaffold of significant interest in medicinal and agricultural chemistry research. This compound features a 1,2,3-thiadiazole core, a heterocycle known for its diverse biological activities, coupled with a 4-chlorophenyl group, a moiety frequently associated with enhancing bioactive molecule potency and pharmacokinetics. Researchers value this structure as a key intermediate for designing novel bioactive molecules. Compounds within the 1,2,3-thiadiazole carboxamide family have demonstrated promising antiviral properties in scientific studies. For instance, structurally related sulfonamide derivatives containing a 1,3,4-thiadiazole ring have shown activity against the Tobacco Mosaic Virus (TMV) in agricultural research . Furthermore, recent in silico investigations into similar 1,3,4-thiadiazole-2-carboxamide derivatives have identified them as potential inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting the relevance of this chemical class in the development of new antiviral agents . The integration of thiadiazole rings with sulfonamide groups is a established strategy in drug discovery, producing compounds that can act as carbonic anhydrase inhibitors and possess other pharmacological effects . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-chlorophenyl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVOVHCXPWAGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new materials with unique electronic properties.

Biology:

Medicine:

Industry:

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Challenges : Yields for thiadiazole-carboxamides vary widely (3–67%), suggesting substituent-dependent reactivity in amide coupling or cyclization steps .
  • Biological Activity : The nitro group in D319-0482 highlights substituent-driven SAT inhibition, whereas the 4-chlorophenyl group in the target compound may favor other enzymatic targets (e.g., cysteine synthases) .
  • Optimization Opportunities : Hybridizing the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) could enhance target engagement, as seen in D319-0482 .

Biological Activity

N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The molecular formula is C8H7ClN4O2S\text{C}_8\text{H}_7\text{ClN}_4\text{O}_2\text{S} with a molecular weight of approximately 299.8 g/mol. The presence of the 4-chlorophenyl group enhances its pharmacological potential.

Biological Activities

1. Antiviral and Antibacterial Properties

This compound exhibits significant antiviral and antibacterial activities. The mechanism of action is believed to involve the inhibition of key enzymes and proteins essential for the survival of pathogens, leading to their death or inhibition.

2. Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, show promise as anticancer agents. Studies have reported cytotoxic effects against various cancer cell lines such as HEPG2 (liver carcinoma), T47D (breast carcinoma), and A549 (lung carcinoma). The compound's efficacy is often measured using the MTT assay to determine IC50 values, which indicate the concentration required to inhibit cell viability by 50% .

Table 1: Summary of Biological Activities and IC50 Values

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AntiviralVarious viral strainsNot specified
AntibacterialE. coliNot specified
AnticancerHEPG28.107
T47D10.28
A5490.877

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation. This interaction can lead to apoptosis in cancer cells, as evidenced by increased caspase activation in treated cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that incorporate the thiadiazole framework with various substituents that can enhance biological activity .

Table 2: Comparison of Thiadiazole Derivatives

Compound NameBiological ActivityReference
5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamideAntiviral, Antibacterial
2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleAnticancer
5-Amino-1,3,4-thiadiazole derivativesAnticancer

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